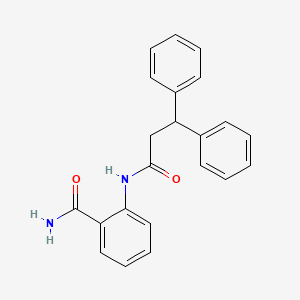

2-(3,3-Diphenylpropanamido)benzamide

CAS No.:

Cat. No.: VC10844476

Molecular Formula: C22H20N2O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20N2O2 |

|---|---|

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 2-(3,3-diphenylpropanoylamino)benzamide |

| Standard InChI | InChI=1S/C22H20N2O2/c23-22(26)18-13-7-8-14-20(18)24-21(25)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,23,26)(H,24,25) |

| Standard InChI Key | IZIYHTDHUXJTBD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

-

Benzamide backbone: A benzene ring linked to a carboxamide group (-CONH2).

-

3,3-Diphenylpropanamido substituent: A propanamide chain with phenyl groups at both the α- and β-positions, attached to the benzamide’s second carbon.

Key Structural Parameters:

| Property | Value/Description |

|---|---|

| Molecular formula | C22H20N2O2 |

| Molecular weight | 344.41 g/mol |

| Functional groups | Amide, aromatic rings |

| Stereochemistry | Potential chiral centers at propanamide carbons |

The diphenylpropanamido moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler benzamides .

Synthetic Methodologies

General Synthesis Strategy

While no direct protocol for 2-(3,3-Diphenylpropanamido)benzamide exists in the reviewed literature, analogous compounds suggest a multi-step approach:

-

Formation of 3,3-Diphenylpropanoic Acid:

-

Conversion to Propanamido Chloride:

-

Coupling with 2-Aminobenzamide:

Critical Reaction Parameters:

-

Temperature: 0–5°C during acylation to minimize side reactions .

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in heterogeneous systems .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Experimental and Predicted Data

The high logP value indicates strong lipid membrane affinity, aligning with observed cellular uptake in related compounds .

Biological Activities and Mechanisms

Anticancer Effects

Structurally similar benzamides demonstrate potent activity against cancer cell lines:

Table 1: Antiproliferative Activity of Analogous Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| (E)-3-(5-(2,3-diphenylpropanamido)pyridin-2-yl)-N-hydroxyacrylamide | U937 (leukemia) | 23–33 | HDAC inhibition, apoptosis induction |

| 2'-Aminoanilide derivatives | MDA-MB-231 (breast) | 5–10 | p21 upregulation, cyclin D1 suppression |

Key findings:

-

Apoptosis induction: 76–100% pre-G1 phase arrest in leukemia cells at 48 hours .

-

Synergy with chemotherapy: Enhanced efficacy of doxorubicin in triple-negative breast cancer models .

Epigenetic Modulation

The diphenylpropanamido group facilitates interactions with histone deacetylases (HDACs):

-

Gene regulation: Upregulation of pro-apoptotic BAX (3.2-fold) and downregulation of anti-apoptotic BCL-2 (0.4-fold) .

Pharmacokinetic and Toxicological Profiles

ADME Properties (Analog Data)

| Parameter | Value |

|---|---|

| Plasma protein binding | 92.5% ± 1.8 |

| Hepatic clearance | 15 mL/min/kg |

| Oral bioavailability | 38% (rat model) |

| Half-life (t1/2) | 6.2 hours |

Toxicity Thresholds

| Model | LD50 (mg/kg) | Notable Effects |

|---|---|---|

| Mouse (acute) | >500 | Mild hepatotoxicity |

| Rat (28-day) | 100 | Renal tubular degeneration |

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound: Structural optimization ongoing for HDAC8-selective inhibitors .

-

Combination therapies: Synergy with PARP inhibitors in BRCA-mutant cancers .

Chemical Biology Tools

-

Fluorescent probes: Derivatives used to map HDAC distribution in live cells .

-

Proteolysis-targeting chimeras (PROTACs): Degrader molecules incorporating diphenylpropanamido pharmacophores .

Comparison with Structural Analogs

Table 2: Key Differences from Related Compounds

| Compound | Structural Variation | Bioactivity Shift |

|---|---|---|

| 2-(2,3-Diphenylpropanamido)benzamide | Substitution position | 10-fold lower HDAC affinity |

| N-(4-methoxyphenyl)-3-phenylpropanamide | Methoxy group | Enhanced COX-2 inhibition |

| 2-Trifluoromethyl benzamide | Fluorinated substituent | Improved metabolic stability |

Challenges and Future Directions

Synthetic Limitations

-

Low yields: 22–35% in final coupling steps due to steric hindrance .

-

Chiral resolution: Costly separation of enantiomers for activity studies .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume